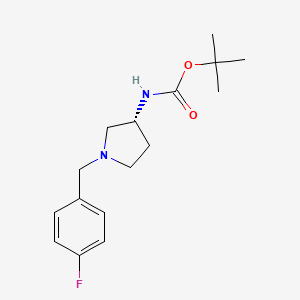

(R)-tert-Butyl 1-(4-fluorobenzyl)pyrrolidin-3-ylcarbamate

Description

(R)-tert-Butyl 1-(4-fluorobenzyl)pyrrolidin-3-ylcarbamate is a chiral pyrrolidine-based carbamate derivative featuring a 4-fluorobenzyl substituent. This compound is structurally characterized by a tert-butyl carbamate group attached to the pyrrolidine ring’s 3-position and a 4-fluorobenzyl moiety at the 1-position (). It is primarily utilized in pharmaceutical research as a synthetic intermediate, particularly in the development of enzyme inhibitors or receptor modulators ().

Properties

IUPAC Name |

tert-butyl N-[(3R)-1-[(4-fluorophenyl)methyl]pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)18-14-8-9-19(11-14)10-12-4-6-13(17)7-5-12/h4-7,14H,8-11H2,1-3H3,(H,18,20)/t14-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUCZZAHQRXHDSZ-CQSZACIVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)CC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 1-(4-fluorobenzyl)pyrrolidin-3-ylcarbamate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or amines.

Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the pyrrolidine ring.

Formation of the Carbamate Group: The final step involves the reaction of the pyrrolidine derivative with tert-butyl chloroformate to form the carbamate group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 1-(4-fluorobenzyl)pyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its pharmacological properties.

Substitution: The fluorobenzyl group can participate in substitution reactions, where the fluorine atom is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

®-tert-Butyl 1-(4-fluorobenzyl)pyrrolidin-3-ylcarbamate has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules, facilitating the development of new chemical entities.

Biological Research: It is used in studies investigating the interactions of fluorinated compounds with biological systems.

Industrial Applications: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 1-(4-fluorobenzyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group may enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

(R)-tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate

- Structural Difference : Bromine replaces fluorine at the para position of the benzyl group.

- Properties: Molecular Weight: 355.28 g/mol (vs. ~325–330 g/mol for the fluoro analogue, estimated from ). Synthetic Utility: Bromine’s susceptibility to nucleophilic substitution (e.g., Suzuki coupling) makes this compound a versatile intermediate for further functionalization ().

tert-Butyl((3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl)carbamate

- Structural Difference : A 4-chlorophenyl group replaces the pyrrolidine’s 4-position hydrogen, and the benzyl group lacks halogenation.

- Properties: Molecular Weight: 386.92 g/mol. Physical Properties: Higher density (1.19 g/cm³) and boiling point (504°C) compared to the fluoro analogue, reflecting increased molecular mass and polarity ().

Nitro-Substituted Analogues

(R)-tert-Butyl 1-(3-fluoro-2-nitrophenyl)pyrrolidin-3-ylcarbamate

- Structural Difference : A nitro group at the ortho position and fluorine at the meta position on the phenyl ring.

- Properties :

- Molecular Weight : 325.34 g/mol.

- Electronic Effects : The nitro group’s strong electron-withdrawing nature drastically reduces electron density on the aromatic ring, increasing reactivity in electrophilic substitutions.

- Biological Relevance : Nitro groups are often associated with prodrug activation or antimicrobial activity ().

Heterocyclic and Aromatic Variants

tert-Butyl(1S,8S)-8-(3-Bromophenyl)-6-(4-fluorobenzyl)-7-oxo-2,6-diazabicyclo[6.1.0]nonane-2-carboxylate

- Structural Difference : A bicyclic framework with a 3-bromophenyl group and a ketone moiety.

- Synthetic Comparison : Synthesized via cyclopropane ring-opening and cyclization (90% yield), demonstrating higher efficiency than analogues with pyridinylmethyl groups ().

- Applications : The bicyclic structure enhances conformational rigidity, improving target binding in enzyme inhibition studies.

Comparative Data Table

Key Findings and Implications

Halogen Effects : Fluorine’s small size and high electronegativity optimize electronic properties without steric hindrance, making the 4-fluorobenzyl derivative preferable for CNS-targeted drugs ().

Synthetic Yields : Bicyclic analogues (e.g., ) exhibit higher synthetic yields (90%) compared to linear carbamates, likely due to templated cyclization.

Biological Activity

(R)-tert-Butyl 1-(4-fluorobenzyl)pyrrolidin-3-ylcarbamate, with the CAS number 1286209-01-5, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula for (R)-tert-Butyl 1-(4-fluorobenzyl)pyrrolidin-3-ylcarbamate is , with a molecular weight of 308.35 g/mol. The structural representation includes a pyrrolidine ring substituted with a tert-butyl group and a 4-fluorobenzyl moiety.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 308.35 g/mol |

| CAS Number | 1286209-01-5 |

The biological activity of (R)-tert-Butyl 1-(4-fluorobenzyl)pyrrolidin-3-ylcarbamate is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that this compound may exhibit:

- Antimicrobial Properties : Initial investigations indicate that derivatives similar to (R)-tert-butyl carbamates possess significant antibacterial activity against Gram-positive and Gram-negative bacteria.

- Cytotoxic Effects : Some studies have reported cytotoxicity against cancer cell lines, suggesting potential applications in oncology.

Case Studies and Research Findings

- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various carbamate derivatives, including (R)-tert-butyl compounds. The results demonstrated promising inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli, with zone diameters ranging from 10 mm to 20 mm depending on the concentration used .

- Cytotoxicity Assessment : In another study, the cytotoxic effects of (R)-tert-butyl derivatives were tested on human leukemia cells (CEM). The compound exhibited an IC50 value of approximately 0.15 µM, indicating potent cytotoxicity compared to standard chemotherapeutics .

- Mechanistic Studies : Research focusing on the mechanism of action revealed that (R)-tert-butyl compounds could induce apoptosis in cancer cells through the activation of caspase pathways, highlighting their potential as anticancer agents .

Summary of Biological Activities

The following table summarizes the biological activities reported for (R)-tert-butyl 1-(4-fluorobenzyl)pyrrolidin-3-ylcarbamate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.